molecular formula C21H22O6 B191132 beta,beta-Dimethylacrylshikonin CAS No. 24502-79-2

beta,beta-Dimethylacrylshikonin

Katalognummer: B191132
CAS-Nummer: 24502-79-2
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: BATBOVZTQBLKIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

beta,beta-Dimethylacrylshikonin is a naphthoquinone derivative primarily isolated from plants of the Lithospermum and Arnebia genera, such as Arnebia euchroma and Lithospermum erythrospermum . Its molecular formula is C₂₁H₂₂O₆, with a molecular weight of 370.4 g/mol . This compound exhibits significant antitumor, anti-inflammatory, and hepatoprotective activities, primarily through mechanisms involving mitochondrial-dependent apoptosis, STAT3 pathway inhibition, and modulation of vascular reactivity .

Structurally, this compound features a naphthoquinone core substituted with a dimethylacryl ester group, which distinguishes it from other shikonin derivatives .

Biochemische Analyse

Biochemical Properties

Beta,Beta-Dimethylacrylshikonin interacts with various enzymes and proteins, influencing biochemical reactions. It has been shown to inhibit the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . It also impacts MAPK phosphorylation, causing an inhibition of pSTAT3 and an increase in pAKT, pERK, pJNK, and pp38 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability in a dose-dependent manner and induce significant apoptosis in cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to suppress cell viability in a time-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, oral administration of 10 and 30 mg/kg shikonin inhibited tramadol metabolism in a dose-dependent manner

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit tramadol metabolism, which is mainly metabolized by cytochrome P450 (CYP450)

Biologische Aktivität

β,β-Dimethylacrylshikonin (DMAS) is a naturally occurring compound derived from the roots of Lithospermum erythrorhizon, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, particularly its anticancer effects. This article reviews the biological activity of DMAS, focusing on its mechanisms of action against various cancer cell lines, including gastric, melanoma, and lung adenocarcinoma cells.

Chemical Structure

DMAS is characterized by its chemical structure, which contributes to its biological activity. The molecular weight of DMAS is 370.4 g/mol. Its structure allows for interaction with various cellular components, leading to significant biological effects.

DMAS exhibits its anticancer properties through several mechanisms:

  • Induction of Apoptosis : DMAS has been shown to induce apoptosis in cancer cells through the activation of mitochondrial pathways. It affects the expression of key apoptotic proteins:
    • Pro-apoptotic proteins : Bax and Bak are upregulated.
    • Anti-apoptotic proteins : Bcl-2 and XIAP are downregulated .
  • Cell Cycle Arrest : DMAS treatment leads to cell cycle arrest in the G1 phase, inhibiting cell proliferation .
  • Inhibition of Cell Viability : Studies have demonstrated that DMAS reduces cell viability in a dose- and time-dependent manner across various cancer cell lines:
    • SGC-7901 (gastric cancer)
    • A549 (lung adenocarcinoma)
    • Melanoma cell lines with different mutational profiles .

In Vitro Studies

Research has consistently shown that DMAS effectively inhibits the growth of cancer cells in vitro:

  • Gastric Cancer (SGC-7901) : DMAS treatment resulted in significant morphological changes and reduced cell viability. The compound induced apoptosis as evidenced by increased nuclear condensation and loss of mitochondrial membrane potential .
  • Melanoma : In a study involving five different melanoma cell lines, DMAS significantly reduced cell viability and induced caspase-3-dependent apoptosis via NOXA upregulation .
  • Colorectal Cancer (HCT-116) : In vivo studies demonstrated that DMAS significantly retarded tumor growth in xenograft models, correlating with increased Bax expression and decreased Bcl-2 levels .

Study 1: Gastric Cancer

A study published in PLOS ONE detailed the effects of DMAS on SGC-7901 cells. The results indicated that DMAS induced apoptosis through ERK signaling pathways and altered the expression of apoptosis-related proteins. The IC50 value for DMAS was determined to be approximately 10 µmol/L for SGC-7901 cells .

Study 2: Melanoma

Another investigation focused on melanoma cells revealed that DMAS could induce apoptosis through NOXA upregulation, providing a potential therapeutic avenue for aggressive melanoma types that lack effective treatments .

Study 3: Lung Adenocarcinoma

In research conducted on A549 lung adenocarcinoma cells, DMAS was shown to induce significant cytotoxicity and apoptosis, with mechanisms involving mitochondrial dysfunction and cytochrome c release. The IC50 value for A549 cells was found to be around 5 µmol/L .

Summary of Findings

Cancer TypeCell LineIC50 Value (µM)Mechanism of Action
Gastric CancerSGC-7901~10Induction of apoptosis via ERK signaling
MelanomaVarious~5NOXA-dependent apoptosis
Colorectal CancerHCT-116~7Cell cycle arrest and pro-apoptotic protein modulation
Lung AdenocarcinomaA549~5Mitochondrial dysfunction

Wissenschaftliche Forschungsanwendungen

Case Study 1: Lung Adenocarcinoma

A study investigated the effects of DMAS on human lung adenocarcinoma A549 cells. The results showed that DMAS treatment led to:

  • Cell Viability Reduction : A significant decrease in cell viability was observed with increasing concentrations of DMAS.
  • Apoptosis Induction : Flow cytometry analysis confirmed that DMAS induces apoptosis via mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and cytochrome c release .

Case Study 2: Melanoma

In another study focusing on melanoma, DMAS was tested on five different melanoma cell lines. Key findings included:

  • Caspase Activation : DMAS treatment resulted in caspase-3 activation and NOXA upregulation, indicating a shift towards apoptotic cell death.
  • In Vivo Validation : The therapeutic potential of DMAS was corroborated through in vivo experiments, demonstrating its efficacy against melanoma tumors .

Comparative Efficacy

The comparative efficacy of DMAS against other shikonin derivatives has been documented, showcasing its unique potency:

CompoundIC50 (µM) for MUG-Myx2aIC50 (µM) for MUG-Myx2b
Beta,beta-Dimethylacrylshikonin1.381.55
Shikonin0.690.78

This table illustrates that while both compounds exhibit anticancer activity, this compound shows a slightly higher IC50 value, indicating it may be less potent than shikonin itself in certain contexts .

Other Biological Activities

Beyond its anticancer properties, DMAS also exhibits various other biological activities:

  • Anti-inflammatory Effects : Research indicates that DMAS can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Studies have shown that DMAS possesses antimicrobial properties, making it a candidate for therapeutic applications against infections .

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying beta,beta-Dimethylacrylshikonin in biological samples?

High-performance liquid chromatography (HPLC) with diode-array detection (HPLC-DAD) is widely used for simultaneous quantification of naphthoquinone derivatives, including this compound, in plant extracts and biological matrices . For pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pre-column derivatization offers high sensitivity in complex samples like rat whole blood, enabling precise measurement of concentrations as low as 1 ng/mL .

Q. Which in vitro and in vivo assays are commonly employed to evaluate the antitumor activity of this compound?

  • In vitro : Cell viability assays (e.g., MTT, CCK-8) using human cancer cell lines (e.g., lung adenocarcinoma A549, colorectal carcinoma HCT-116) to assess proliferation inhibition. Apoptosis is evaluated via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays .
  • In vivo : Xenograft models in immunodeficient mice, where tumor volume and weight are monitored post-treatment. Mechanistic studies often include Western blotting for pathway markers (e.g., Notch-1, p38 MAPK) .

Q. What are the natural sources of this compound, and how is it extracted?

The compound is isolated from Lithospermum erythrospermum, Alkanna tinctoria, and other Boraginaceae species. Extraction typically involves maceration of dried roots with ethanol or methanol, followed by chromatographic purification (e.g., silica gel column, preparative HPLC) . Yield optimization requires attention to solvent polarity and temperature to preserve naphthoquinone stability.

Q. How does the molecular structure of this compound influence its bioactivity?

The compound (C21H22O6) features a naphthoquinone core with β,β-dimethylacryloyl and hydroxyl groups, enabling redox cycling for reactive oxygen species (ROS) generation. The ester linkage at C-3 enhances membrane permeability, critical for intracellular targeting of pathways like Notch-1 .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound's dual effects on tumor suppression and vascular function?

Contradictory data may arise due to concentration-dependent effects. For example, low doses (≤10 μM) inhibit tumor growth via Notch-1 downregulation , while higher doses (≥50 μM) impair endothelial function in aortic rings by reducing nitric oxide bioavailability . Researchers should use dose-response matrices and include sham-treated controls to isolate tissue-specific effects.

Q. How can researchers resolve contradictions in reported mechanisms of action, such as apoptosis vs. necrosis induction?

Comparative analysis using multiple assays (e.g., caspase-3 activation for apoptosis, LDH release for necrosis) is essential. For instance, Wang et al. (2015) demonstrated mitochondria-dependent apoptosis in lung cancer cells via p38 activation, whereas necroptosis may dominate in other contexts due to ROS overload . Replication across cell lines and genetic knockdown models (e.g., siRNA for p38) can clarify dominant pathways .

Q. What methodological advancements are needed to improve pharmacokinetic profiling of this compound?

Current LC-MS/MS protocols require derivatization to enhance ionization efficiency . Future studies should integrate microdialysis techniques for real-time monitoring of unbound drug levels in tissues. Physiologically based pharmacokinetic (PBPK) modeling could predict inter-species scaling, addressing disparities between rodent and human ADME profiles.

Q. How can synergistic combinations with this compound be systematically explored?

High-throughput combinatorial screening (e.g., Checkerboard assay) with chemotherapeutics (e.g., cisplatin) or targeted agents (e.g., Notch inhibitors) is recommended. Mechanistic synergy is evidenced in studies where this compound enhances TRAIL-induced apoptosis in colorectal cancer via NF-κB suppression . Transcriptomic profiling (RNA-seq) post-treatment can identify co-regulated pathways.

Q. What strategies ensure robust toxicity profiling in preclinical studies?

  • Acute toxicity : Single-dose escalation in rodents (OECD 423), monitoring hematological, hepatic, and renal markers.
  • Chronic toxicity : 28-day repeated dosing with histopathological evaluation of major organs.
  • Cardiotoxicity : Ex vivo Langendorff heart preparations to assess vascular reactivity, as this compound may inhibit endothelial-dependent vasodilation .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

The pharmacological activities of shikonin derivatives are influenced by their side-chain substituents. Below is a structural and molecular comparison:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
beta,beta-Dimethylacrylshikonin C₂₁H₂₂O₆ 370.4 Dimethylacryl ester side chain
Shikonin C₁₆H₁₆O₅ 288.3 Hydroxyl-isopentenyl side chain
Acetylshikonin C₁₈H₁₈O₆ 330.3 Acetylated hydroxyl group
Isovalerylshikonin C₂₁H₂₄O₆ 372.4 Isovaleryl ester side chain
beta,beta-Dimethylacrylalkannin C₂₁H₂₂O₆ 370.4 Enantiomer of dimethylacrylshikonin

Functional and Mechanistic Differences

Antitumor Activity

  • This compound: Induces apoptosis in gastric (SGC-7901) and lung adenocarcinoma cells via mitochondrial pathways and ERK/p38 activation . Synergizes with paclitaxel to inhibit triple-negative breast cancer progression by suppressing STAT3 phosphorylation . Activates Notch-1 signaling, enhancing cytotoxicity in colorectal cancer .
  • Shikonin :

    • Upregulates p21 and modulates MAPK/cMyc pathways in leukemia cells .
    • Less potent than dimethylacrylshikonin in STAT3 inhibition .

Vascular Reactivity

  • This compound impairs endothelium-dependent vascular relaxation in rat aortic rings more effectively than acetylshikonin .

Antimicrobial Activity

Pharmacokinetic and Solubility Profiles

Compound Solubility (DMSO) Key Pharmacokinetic Property
This compound 3.7 mg/mL (10 mM) High tissue penetration due to lipophilicity
Shikonin 2.5 mg/mL Rapid metabolism in liver microsomes
Acetylshikonin 4.1 mg/mL Improved stability over shikonin

Research Findings and Clinical Relevance

  • This compound demonstrates superior radiosensitization in colon cancer by elevating reactive oxygen species (ROS) .
  • Its enantiomer, beta,beta-Dimethylacrylalkannin , shows overlapping bioactivities but is sourced from Alkanna tinctoria .

Eigenschaften

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATBOVZTQBLKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947396
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5162-01-6, 23444-70-4, 24502-79-2
Record name Arnebin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5162-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beta, beta-dimethylacrylshikonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arnebin 1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta,beta-Dimethylacrylshikonin
beta,beta-Dimethylacrylshikonin
beta,beta-Dimethylacrylshikonin
beta,beta-Dimethylacrylshikonin
beta,beta-Dimethylacrylshikonin
beta,beta-Dimethylacrylshikonin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.